![molecular formula C45H62Cl3N7O8 B10855460 3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SW2_152F: is a potent and selective inhibitor of the chromobox 2 chromodomain (CBX2 ChD). It has a dissociation constant (Kd) of 80 nM and displays 24-1000-fold selectivity for CBX2 ChD over other CBX paralogs in vitro . This compound is also a click chemistry reagent containing an alkyne group, allowing it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SW2_152F involves the use of DNA-encoded libraries (DELs) to identify modifications that confer both selectivity and potency for the chromodomain of CBX2 . The compound is synthesized using traditional solid-phase peptide synthesis (SPPS) methods .
Industrial Production Methods: : Industrial production methods for SW2_152F are not extensively documented. the synthesis typically involves the preparation of peptides using SPPS and subsequent modifications to achieve the desired selectivity and potency .
Chemical Reactions Analysis
Types of Reactions: : SW2_152F undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions due to its alkyne group . This reaction is a type of click chemistry, which is widely used for bioconjugation and labeling applications.
Common Reagents and Conditions: : The primary reagents used in the CuAAc reaction with SW2_152F are azide-containing molecules and copper catalysts . The reaction conditions typically involve mild temperatures and the presence of a copper catalyst to facilitate the cycloaddition.
Major Products: : The major products formed from the CuAAc reaction with SW2_152F are triazole-linked conjugates, which are useful for various bioconjugation applications .
Scientific Research Applications
Chemistry: : SW2_152F is used as a click chemistry reagent for bioconjugation and labeling applications .
Biology: : In biological research, SW2_152F is used to study the role of CBX2 in various cellular processes. It has been shown to inhibit the growth of triple-negative breast cancer cells and the neuroendocrine differentiation of prostate cancer cells .
Medicine: : SW2_152F has potential therapeutic applications in cancer treatment. It inhibits CBX2 chromatin binding, which is crucial for the progression of certain cancers, including triple-negative breast cancer and neuroendocrine prostate cancer .
Industry: : In the pharmaceutical industry, SW2_152F is used as a research tool to develop new therapeutic strategies targeting CBX2 .
Mechanism of Action
SW2_152F exerts its effects by selectively inhibiting the chromatin binding of CBX2 . CBX2 is a component of the polycomb repressive complex 1 (PRC1), which causes gene silencing by modifying chromatin structure . By inhibiting CBX2, SW2_152F disrupts the repression of tumor suppressor genes and oncogenic signaling pathways, such as mTORC1 and E2F signaling . This leads to reduced cell growth and viability in cancer cells .
Comparison with Similar Compounds
Similar Compounds
SW2_152F_Kme3: A similar compound with modifications to enhance selectivity and potency.
SW3_45A_FL: Another related compound used for bioconjugation applications.
SW3_4D_FL: A compound with similar applications in click chemistry.
Uniqueness: : SW2_152F is unique due to its high selectivity for CBX2 ChD and its ability to undergo CuAAc reactions . This makes it a valuable tool for studying CBX2-related cellular processes and developing targeted cancer therapies .
Properties
Molecular Formula |
C45H62Cl3N7O8 |
|---|---|
Molecular Weight |
935.4 g/mol |
IUPAC Name |
3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C45H62Cl3N7O8/c1-6-19-49-41(59)36(26-56)52-42(60)34(16-12-13-20-55(8-3)9-4)50-44(62)38(27(5)7-2)53-45(63)39(29-14-10-11-15-29)54-43(61)35(22-28-17-18-37(57)33(48)21-28)51-40(58)30-23-31(46)25-32(47)24-30/h1,17-18,21,23-25,27,29,34-36,38-39,56-57H,7-16,19-20,22,26H2,2-5H3,(H,49,59)(H,50,62)(H,51,58)(H,52,60)(H,53,63)(H,54,61)/t27-,34-,35-,36-,38-,39-/m0/s1 |
InChI Key |
AIAWLHFAIHGOGP-NLQBKIGRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NCC#C)NC(=O)[C@H](C1CCCC1)NC(=O)[C@H](CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C(CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)
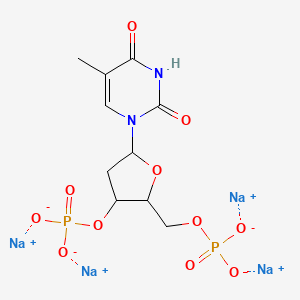
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)
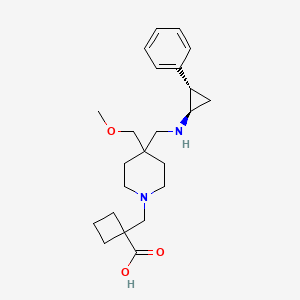
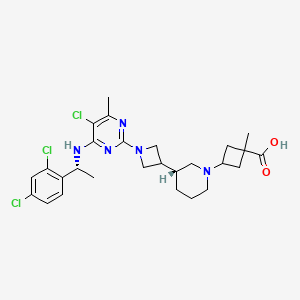
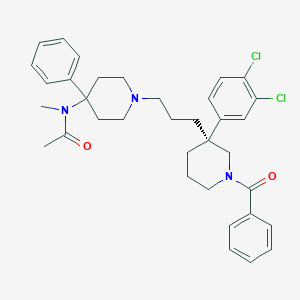
![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)

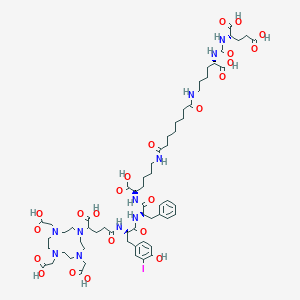
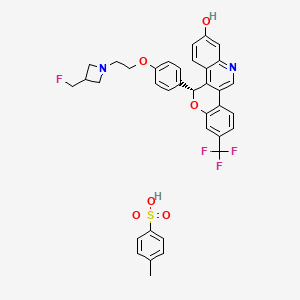
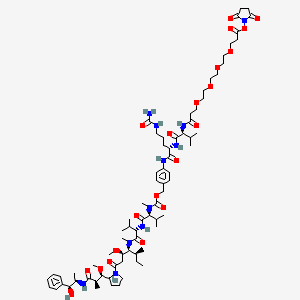
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
